

# Application Notes and Protocols for Cyanine 5 Tyramide

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## Compound of Interest

Compound Name: Cyanine 5 Tyramide

Cat. No.: B12414248

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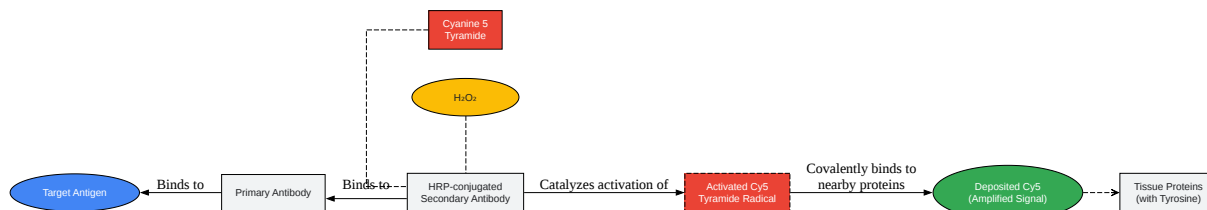
## For Researchers, Scientists, and Drug Development Professionals

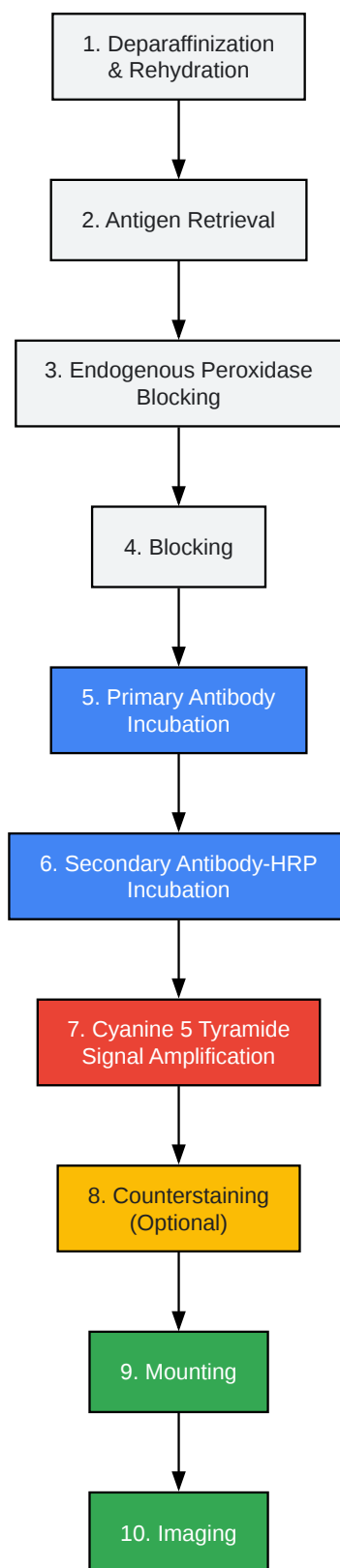
These application notes provide a detailed protocol for the use of Cyanine 5 (Cy5) Tyramide Signal Amplification (TSA) in immunohistochemistry (IHC). This powerful technique offers significant signal amplification, enabling the detection of low-abundance protein targets in various tissue samples. The following sections detail the underlying principles, a comprehensive experimental protocol, and key data for successful implementation.

## Principle of Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification is an enzyme-mediated detection method that enhances the signal intensity in IHC applications by up to 100-fold.<sup>[1][2]</sup> The technique relies on the catalytic activity of Horseradish Peroxidase (HRP) conjugated to a secondary antibody. In the presence of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), HRP activates the fluorophore-conjugated tyramide substrate.<sup>[3][4][5]</sup> The activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target antigen. This localized deposition of numerous fluorophores results in a substantial amplification of the fluorescent signal, allowing for the detection of proteins that are otherwise difficult to visualize with conventional immunofluorescence methods.

## Signaling Pathway Diagram





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